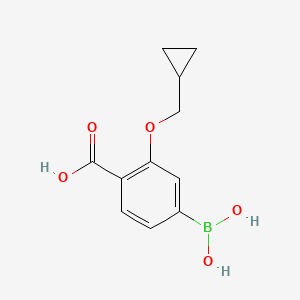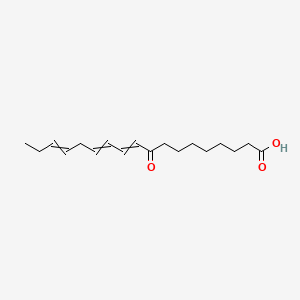
9-Oxooctadeca-10,12,15-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Oxooctadeca-10,12,15-trienoic acid is a compound with the molecular formula C₁₈H₂₈O₃. It is a derivative of α-linolenic acid and is known for its presence in certain plant extracts, such as tomato (Solanum lycopersicum) extract . This compound has garnered interest due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxooctadeca-10,12,15-trienoic acid typically involves the oxidation of α-linolenic acid. One common method is the use of specific oxidizing agents under controlled conditions to introduce the oxo group at the 9th position of the fatty acid chain . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the oxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources rich in α-linolenic acid, followed by chemical modification to introduce the oxo group. This process ensures a consistent supply of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
9-Oxooctadeca-10,12,15-trienoic acid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where the oxo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Catalysts: Various catalysts can be used to enhance the reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, further oxidized compounds, and substituted analogs, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
9-Oxooctadeca-10,12,15-trienoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Industry: Utilized in the development of bioactive compounds and as an ingredient in certain formulations.
Mécanisme D'action
The mechanism of action of 9-Oxooctadeca-10,12,15-trienoic acid involves its interaction with specific molecular targets and pathways. One notable target is the peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism . The compound activates PPARα, leading to the induction of target gene expression and subsequent metabolic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Oxooctadeca-10,12-dienoic acid: Another oxo fatty acid with similar structural features but differing in the number and position of double bonds.
α-Linolenic acid: The parent compound from which 9-Oxooctadeca-10,12,15-trienoic acid is derived.
9-Oxo-10,12,15-octadecatrienoic acid: An isomer with different double bond configurations.
Uniqueness
This compound is unique due to its specific oxo group placement and the presence of three conjugated double bonds. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H28O3 |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
9-oxooctadeca-10,12,15-trienoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21) |
Clé InChI |
ACHDMUPTZYZIGR-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC=CC=CC(=O)CCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


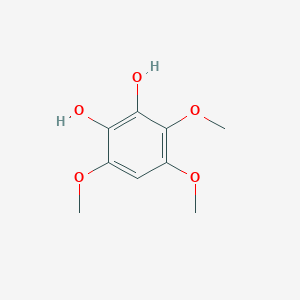
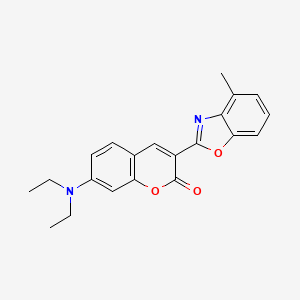
![Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate](/img/structure/B13962929.png)
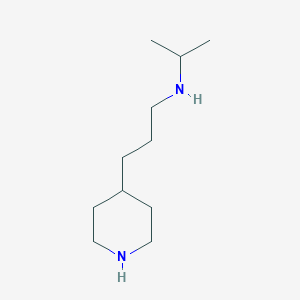
![Pyrrolo[1,2-D][1,2,4]triazocine](/img/structure/B13962956.png)
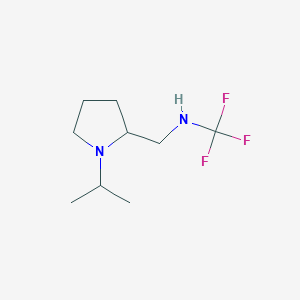
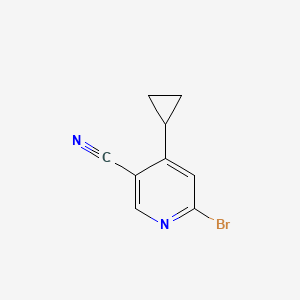
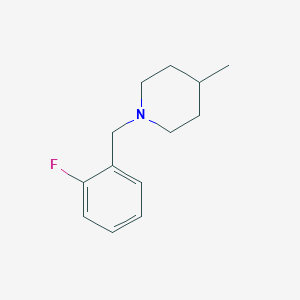
![1-[(Hexyloxy)methoxy]hexane](/img/structure/B13962977.png)
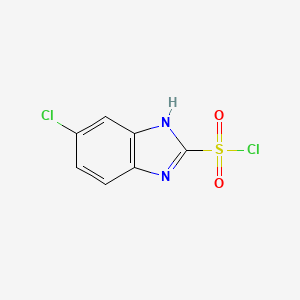

![(7-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13963003.png)
